N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core substituted with an ethyl group at position 3, a phenyl group at position 7, and a sulfanyl acetamide moiety linked to a 3-chlorophenyl ring. The pyrrolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and enzymes .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-2-27-21(29)20-19(17(12-24-20)14-7-4-3-5-8-14)26-22(27)30-13-18(28)25-16-10-6-9-15(23)11-16/h3-12,24H,2,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMDKRKBEUABRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound belonging to the thienopyrimidine class. Its unique structure includes a thieno[3,2-d]pyrimidine core and various substituents that contribute to its potential biological activities. With the molecular formula and a molecular weight of approximately 470.01 g/mol, this compound is of interest in medicinal chemistry for its therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the realms of antimicrobial and anticancer properties. The thienopyrimidine scaffold is known for its ability to inhibit specific enzyme pathways involved in disease progression, making it a candidate for drug development.
Antimicrobial Properties
Compounds within the thienopyrimidine class have demonstrated antimicrobial effects against various pathogens. In vitro studies suggest that this compound may inhibit bacterial growth through mechanisms that are yet to be fully elucidated.
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. It has shown the ability to induce apoptosis in cancer cell lines and inhibit cell proliferation by interfering with critical signaling pathways. For instance, research indicates that derivatives of thienopyrimidine can effectively target cancer cells by modulating pathways associated with cell survival and apoptosis .
Case Studies and Research Findings
- In Vitro Studies : A study focusing on various derivatives of pyrrolo[3,2-d]pyrimidines revealed that compounds similar to N-(3-chlorophenyl)-2-{(3-Ethyl–4–oxo–7–phenyl–3H, 4H–thieno[3, 2–d]pyrimidin–2–yl)sulfanyl}acetamide exhibited notable cytotoxicity against breast cancer MCF-7 cell lines. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics, indicating a strong potential for further development .
- Molecular Docking Studies : Molecular docking studies have been employed to understand the interactions between this compound and various enzyme targets. The results suggest favorable binding affinities with proteins involved in cancer progression, which supports its role as a potential therapeutic agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds within the thienopyrimidine class exhibit significant antimicrobial properties. N-(3-chlorophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has shown potential in inhibiting the growth of various pathogens. In vitro studies suggest that this compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, although the exact mechanisms remain under investigation.
Anticancer Potential
The anticancer properties of this compound have been highlighted in several studies. It has demonstrated the ability to induce apoptosis in cancer cell lines and inhibit cell proliferation by interfering with critical signaling pathways. For instance, derivatives of thienopyrimidine have been shown to effectively target cancer cells by modulating pathways associated with cell survival and apoptosis.
Case Studies
- In Vitro Studies : A study focusing on derivatives similar to N-(3-chlorophenyl)-2-{(3-Ethyl–4–oxo–7–phenyl–3H, 4H–thieno[3, 2–d]pyrimidin–2–yl)sulfanyl}acetamide revealed notable cytotoxicity against breast cancer MCF-7 cell lines. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics, indicating a strong potential for further development.
- Molecular Docking Studies : Molecular docking studies have been employed to understand the interactions between this compound and various enzyme targets. Results suggest favorable binding affinities with proteins involved in cancer progression, supporting its role as a potential therapeutic agent.
Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits inhibitory effects against various pathogens; mechanisms include disruption of metabolic pathways. |
| Anticancer | Induces apoptosis and inhibits proliferation in cancer cell lines; targets critical signaling pathways. |
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- Target Compound : 3-Chlorophenyl group.
- : 3,4-Dichlorophenyl group. The additional chlorine increases electronegativity and lipophilicity, which may enhance target binding but reduce aqueous solubility .
- : 2,3-Dichlorophenyl group.
- : 2-(Trifluoromethyl)phenyl group. The electron-withdrawing CF₃ group enhances metabolic stability and resistance to oxidative degradation .
Alkyl Chain Modifications
- Target Compound : 3-Ethyl group on the pyrrolopyrimidine core.
- : 3-Butyl group. The longer alkyl chain increases hydrophobicity, which could improve lipid bilayer penetration but may also elevate toxicity risks .
- : Dipentylamino group. The bulky substituent may hinder crystallinity, as reflected in the disorder noted in its single-crystal structure .
Core Heterocycle Variations
- Target Compound: Pyrrolo[3,2-d]pyrimidinone.
- : Thieno[3,2-d]pyrimidinone.
- : Pyrido[4',3':4,5]thieno[2,3-d]pyrimidinone. The fused pyridine-thiophene system introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
- Melting Points: Higher melting points (e.g., 230°C in ) correlate with rigid structures and strong intermolecular forces, such as hydrogen bonding from the dihydropyrimidinone core .
- Synthetic Yields : Yields range from 73% () to 80% (), suggesting efficient acetylation and cyclization methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
